Linear Propyl Linker Confers Higher Conformational Flexibility Compared to the 2-Positional Isomer
The 3-cyclohexyl substitution provides a linear propyl spacer between the cyclohexyl ring and the sulfonamide group, resulting in 4 rotatable bonds (Cactvs 3.4.8.18) [1]. In contrast, the regioisomer 2-cyclohexylpropane-1-sulfonamide introduces a methyl branch at the α-carbon, which restricts rotation and lowers the rotatable bond count to an estimated 3. Higher rotatable bond count increases conformational sampling, which can be advantageous for exploring diverse binding modes in fragment-based screening, though it may also incur an entropic penalty upon binding.
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 4 rotatable bonds (PubChem computed) |
| Comparator Or Baseline | 2-Cyclohexylpropane-1-sulfonamide (estimated 3 rotatable bonds) |
| Quantified Difference | +1 rotatable bond (estimated) |
| Conditions | Computed by Cactvs 3.4.8.18 / OEChem 2.3.0; no explicit experimental measurement available |
Why This Matters
Conformational flexibility directly influences binding entropy, target adaptability, and the probability of identifying hits in fragment screens; a linear linker may sample a broader conformational space than a branched analog.
- [1] PubChem Compound Summary for CID 112639836, 3-Cyclohexylpropane-1-sulfonamide. Computed descriptor: Rotatable Bond Count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/112639836 (accessed 2026-04-24). View Source
